molecular formula C11H16F7I B3326215 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane CAS No. 23885-16-7

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane

Cat. No.: B3326215
CAS No.: 23885-16-7
M. Wt: 408.14 g/mol
InChI Key: NEOGUXPCNJGTPD-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane (CAS 23885-16-7) is a fluorinated organic iodide classified as a per- and polyfluoroalkyl substance (PFAS) . With the molecular formula C11H16F7I , this compound serves as a versatile building block in advanced materials science and organic synthesis. Its structure, featuring a terminal iodine atom and a heptafluorinated segment, makes it a valuable precursor for introducing fluorinated chains into target molecules. Researchers utilize this and similar fluorotelomer iodides to synthesize surfactants, polymers, and coatings that demand high stability and specific surface properties. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as it may pose hazards such as skin and eye irritation, which are common in this class of chemicals .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F7I/c1-2-3-4-5-6-8(19)7-9(12,13)10(14,15)11(16,17)18/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOGUXPCNJGTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895172
Record name 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23885-16-7
Record name 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane can be synthesized through several methods. One common approach involves the iodination of a heptafluorinated precursor. The reaction typically requires the use of iodine and a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and polymers.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and imaging agents due to its unique fluorine content.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chain Length and Fluorination Patterns

  • 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane (hypothetical) : Presumed molecular formula C₁₁H₁₄F₇I, with heptafluorination at carbons 1–3 and iodine at position 5.
  • 1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane (C₇H₈F₇I) : Shorter chain (7 carbons), same fluorination pattern, iodine at position 5 (CAS 1823251-60-0) .
  • 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (C₅H₄F₇I) : 5-carbon chain, iodine at position 5 (CAS 1513-88-8) .
  • Tricosafluoroundecyl iodide (C₁₁F₂₃I) : Fully fluorinated 11-carbon chain with terminal iodine (CAS 307-50-6) .

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Fluorine Atoms
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane C₅H₄F₇I 323.98 1513-88-8 7
1,1,1,2,2,3,3-Heptafluoro-5-iodoheptane C₇H₈F₇I 352.031 1823251-60-0 7
Tricosafluoroundecyl iodide C₁₁F₂₃I 678.00 (est.) 307-50-6 23

Physical and Chemical Behavior

  • Volatility and Vaporization : Shorter-chain analogs (e.g., C₅H₄F₇I) exhibit higher volatility, while longer chains like tricosafluoroundecyl iodide (C₁₁F₂₃I) have lower vapor pressures due to increased molecular mass and fluorination . Enthalpies of vaporization for heptafluorinated propane derivatives range from 36.0–37.2 kJ/mol, suggesting moderate volatility .
  • Reactivity: The C–I bond in heptafluoro-iodoalkanes is more susceptible to nucleophilic substitution (e.g., in Suzuki couplings) compared to non-iodinated perfluorocarbons. This contrasts with fully fluorinated compounds like tricosafluoroundecyl iodide, where reactivity is dominated by C–F bond stability .

Toxicity and Environmental Impact

For example, decane derivatives like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane (CAS 2043-53-0) are classified as persistent organic pollutants . The iodine substituent may also increase metabolic degradation rates compared to fully fluorinated analogs .

Research Findings and Trends

  • Synthetic Routes : Heptafluoro-iodoalkanes are typically synthesized via telomerization of tetrafluoroethylene with iodinated initiators, though yields decrease with longer chain lengths .
  • Environmental Concerns: Higher homologues (e.g., C₁₂F₂₅I) are under scrutiny due to parallels with regulated PFCs like PFOA (perfluorooctanoic acid) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane, and what challenges arise during fluorination and halogenation?

  • Methodological Answer : Synthesis typically involves sequential fluorination and halogenation. For example, halogen exchange reactions (e.g., bromine-to-iodine substitution) in perfluorinated intermediates can yield iodinated products. A brominated analog, 1,1,1,2,2,3,3-heptafluoro-7-bromoheptane, was synthesized via radical-initiated bromination of perfluorinated alkanes using UV light and Br₂ . For iodination, KI or NaI in polar aprotic solvents (e.g., DMF) under controlled temperature (50–80°C) may be employed. Challenges include managing side reactions (e.g., elimination) and ensuring regioselectivity due to the steric hindrance of fluorinated chains .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorination patterns. Chemical shifts for CF₂ and CF₃ groups typically appear at δ -80 to -120 ppm. ¹H NMR (for non-fluorinated regions) and ¹³C NMR can resolve iodine proximity effects .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. Iodine’s isotopic signature (e.g., M⁺ at m/z 528) aids identification .
  • X-ray Crystallography : Limited due to volatility, but single-crystal studies (e.g., for analogs like heptafluoro-iodoheptane) reveal bond lengths and stereoelectronic effects .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound, and how do they impact experimental design?

  • Methodological Answer :

  • Boiling Point : Estimated >200°C (extrapolated from shorter-chain analogs like 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, bp 34°C ). High volatility necessitates sealed systems or cryogenic traps.
  • Solubility : Low polarity due to perfluorination; soluble in fluorinated solvents (e.g., perfluorodecalin) or ethers. Solubility tests via gravimetric analysis in toluene/THF mixtures are recommended .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of perfluorinated chains in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The C–I bond in fluorinated chains is highly polarized, enabling SN2 reactions with nucleophiles (e.g., Grignard reagents) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from fluorine atoms slows kinetics, requiring elevated temperatures (80–120°C) and bulky ligands (e.g., XPhos). Monitor reactivity via ¹⁹F NMR to track substituent displacement .

Q. What are the environmental persistence and degradation pathways of this compound, and how can they be studied experimentally?

  • Methodological Answer : Perfluorinated compounds (PFCs) resist hydrolysis and microbial degradation. Accelerated degradation studies use advanced oxidation processes (AOPs) with UV/H₂O₂ or ozonation. Quantify intermediates via LC-MS/MS and monitor fluoride release via ion chromatography. Compare degradation rates with shorter-chain analogs (e.g., heptafluoro-iodoheptane) to assess chain-length effects .

Q. How can this compound be utilized in materials science, such as in surfactants or liquid crystal formulations?

  • Methodological Answer : The iodine atom provides a handle for functionalization into amphiphilic structures. For surfactant applications, couple with polyethylene glycol (PEG) via thiol-ene "click" chemistry. For liquid crystals, incorporate into fluorinated mesogens and characterize phase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of vaporization) for perfluorinated iodinated alkanes?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Use comparative studies with validated reference compounds (e.g., 1,1,1,2,2,3,3-heptafluoro-3-(tetrafluoropropoxy)propane, ΔvapH = 37.2 kJ/mol ). Apply the Clausius-Clapeyron equation to reconcile data across temperature ranges and validate via gas-phase calorimetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane
Reactant of Route 2
1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane

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